molecular formula C17H16N2O3 B2590421 Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate CAS No. 2094717-37-8

Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate

Cat. No.: B2590421
CAS No.: 2094717-37-8
M. Wt: 296.326
InChI Key: YLSZDXCZJPCZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate is an organic compound that features a benzoate ester linked to a cyano-substituted aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate typically involves the reaction of 4-methoxyaniline with methyl 2-formylbenzoate in the presence of a cyano group donor. The reaction is often carried out under mild conditions, using solvents such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzoate derivatives.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxy and benzoate groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[cyano(4-chlorophenyl)amino]methyl}benzoate
  • Methyl 2-{[cyano(4-nitrophenyl)amino]methyl}benzoate
  • Methyl 2-{[cyano(4-methylphenyl)amino]methyl}benzoate

Uniqueness

Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

methyl 2-[(N-cyano-4-methoxyanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-9-7-14(8-10-15)19(12-18)11-13-5-3-4-6-16(13)17(20)22-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSZDXCZJPCZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.